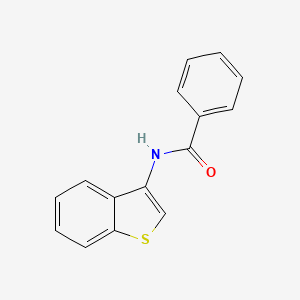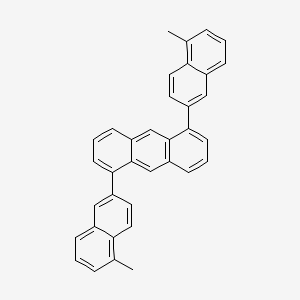![molecular formula C28H26BrN B12536748 4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine CAS No. 666176-11-0](/img/structure/B12536748.png)
4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C26H24BrN It is a derivative of biphenyl, where the amine group is substituted with bromine and two 2,4-dimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the quality of the final product.
化学反応の分析
Types of Reactions
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced amine derivatives.
科学的研究の応用
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine can be compared with other similar compounds, such as:
4-Bromo-N,N-bis(4-tert-butylphenyl)aniline: Similar structure but with tert-butyl groups instead of dimethylphenyl groups.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Contains methoxy groups, leading to different electronic properties.
4-Bromo-N,N-bis(4-chlorophenyl)aniline: Chlorine atoms instead of dimethylphenyl groups, affecting its reactivity and applications.
特性
CAS番号 |
666176-11-0 |
|---|---|
分子式 |
C28H26BrN |
分子量 |
456.4 g/mol |
IUPAC名 |
N-[4-(4-bromophenyl)phenyl]-N-(2,4-dimethylphenyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C28H26BrN/c1-19-5-15-27(21(3)17-19)30(28-16-6-20(2)18-22(28)4)26-13-9-24(10-14-26)23-7-11-25(29)12-8-23/h5-18H,1-4H3 |
InChIキー |
UCFLEFBTBNJOHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
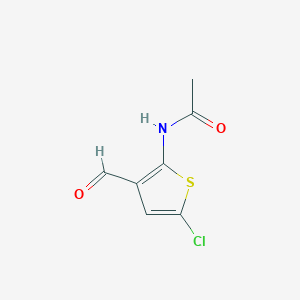
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
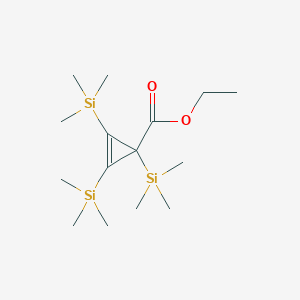
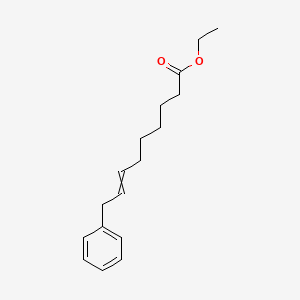
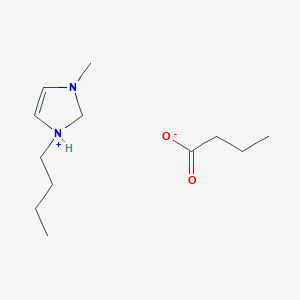
![1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B12536733.png)
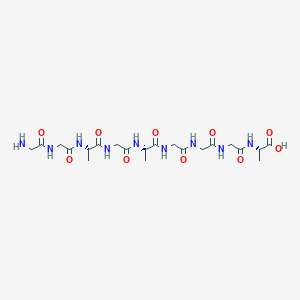
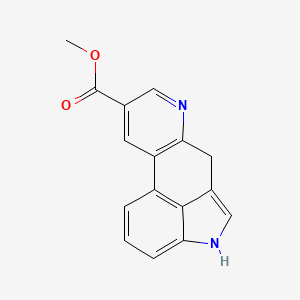
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
